Nortanshinone

Molecular Docking Carboxylesterase Inhibition Drug-Drug Interaction

Accurate pharmacological profiling of tanshinones requires precise reference standards to avoid structural misassignment. Nortanshinone (CAS 97399-70-7) is a minor diterpenoid quinone from Salvia miltiorrhiza, distinct from major analogs like tanshinone IIA. - Key tool compound: Ideal negative control in P388 murine leukemia cytotoxicity assays. - SAR applications: Low lipophilicity (XlogP 2.20, TPSA 64.40 Ų) enables dissection of structure-activity relationships. - Analytical use: Critical for HPLC/LC-MS method validation in herbal extract fingerprinting. - Available for immediate R&D shipment worldwide.

Molecular Formula C17H12O4
Molecular Weight 280.27 g/mol
Cat. No. B3030839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNortanshinone
Molecular FormulaC17H12O4
Molecular Weight280.27 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=O
InChIInChI=1S/C17H12O4/c1-8-7-21-17-11-6-5-9-10(3-2-4-12(9)18)14(11)16(20)15(19)13(8)17/h5-7H,2-4H2,1H3
InChIKeyYUFZXVOYNSJPSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nortanshinone: Product Baseline & Procurement


Nortanshinone (去甲丹参酮) is a lipophilic abietane-type diterpenoid quinone isolated from the roots of Salvia miltiorrhiza Bunge (Danshen) [1]. Structurally belonging to the tanshinone family, it bears a characteristic nor-diterpenoid skeleton with a molecular formula of C17H12O4 and a molecular weight of 280.27 g/mol [2]. Unlike the more extensively studied major tanshinones (Tanshinone I, Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone I) [3], Nortanshinone represents a minor structural variant that has been co-isolated with the major constituents in phytochemical investigations [1]. Its differential binding characteristics in silico have been documented in molecular docking studies against human carboxylesterase 1 (hCE1) [4], providing a rationale for its consideration as a comparator or tool compound in metabolic interaction and polypharmacology studies involving tanshinone-containing preparations.

Natural product tool compound for pharmacological pathway studies
Non-cytotoxic control for P388 leukemia cell model studies
Reference standard for tanshinone analytical profiling

Nortanshinone: Substitution Risks in Research


The tanshinone family exhibits significant structural diversity, ranging from the fully aromatic furano-o-naphthoquinone core of Tanshinone I to the partially saturated ring D of Tanshinone IIA [1]. These structural variations directly translate to divergent physicochemical properties, target binding modes, and biological activities [2]. Generic substitution—assuming that all tanshinones are functionally interchangeable—is invalid for experimental design or procurement purposes. For instance, molecular docking studies have revealed that Nortanshinone exhibits a distinct binding energy profile against human liver carboxylesterase 1 (hCE1) compared to Tanshinone IIA and Tanshinone I, with variations in Coulombic and Van der Waals contributions [3]. Such differences in silico suggest that minor structural modifications in the tanshinone scaffold can alter target recognition and, by extension, metabolic liability and potential drug-drug interaction risk. Therefore, procurement of a specific tanshinone congener must be guided by quantitative, comparator-anchored evidence of its unique behavior in the assay system of interest.

Analog mismatch Tanshinone IIA C-ring oxidation and methylation pattern differ, which may alter target engagement
Model context Pharmacological profile in cancer and inflammation models may not transfer across analogs

Nortanshinone: Key Differentiating Evidence


Cytostatic vs. Cytotoxic in P388 Leukemia

In a molecular docking study evaluating potential inhibitors of human liver carboxylesterase 1 (hCE1), Nortanshinone exhibited a Glide docking score (G-score) of −8.165, placing it in a comparable affinity range to Tanshinone IIA (G-score: −8.425) and Tanshinone I (G-score: −7.975) [1]. Notably, the energy decomposition analysis revealed that Nortanshinone displayed a Van der Waals contribution (G-evdw) of −31.512, which is more favorable than that of Tanshinone IIA (−30.403) and Tanshinone I (−28.932) [1]. This indicates a distinct binding pose and interaction profile at the hCE1 active site.

P388 Leukemia
Head-to-head
Nortanshinone not reported as strongly inhibitory; co-isolated compounds I and III showed strong inhibition
Supports selection as negative control in P388 cell model
Qualitative difference; not a quantitative potency comparison
Molecular Docking Carboxylesterase Inhibition Drug-Drug Interaction Metabolic Enzyme

NF-κB Modulation in Macrophages

The computed partition coefficient (XLogP3) for Nortanshinone is 2.2 [1]. This value places it at the lower end of the lipophilicity spectrum within the tanshinone class, being significantly less lipophilic than Tanshinone IIA (XLogP: 6.2) and Tanshinone I (XLogP: 5.2) [2]. This lower predicted lipophilicity suggests Nortanshinone may exhibit different solubility and membrane permeability characteristics, which are critical determinants of in vitro assay behavior and in vivo pharmacokinetics.

NF-κB Modulation
Class-level
Dihydronortanshinone (DNT) inhibited NF-κBp65 phosphorylation; Nortanshinone structural analog
Supports NF-κB pathway research context
Class-level inference; data to verify for Nortanshinone
Lipophilicity ADME Prediction Physicochemical Properties Drug-likeness

Lipophilicity & TPSA Differences

Nortanshinone has been successfully synthesized via an ultrasound-promoted Diels-Alder cycloaddition strategy, a methodology also applied to the synthesis of Tanshinone IIA and (±)-Tanshindiol B in the same synthetic campaign [1]. This demonstrates that Nortanshinone is accessible through modular, non-biological synthetic routes, offering an alternative to isolation from Danshen for researchers requiring defined synthetic intermediates or isotopically labeled material.

Physicochemical
Class-level
Nortanshinone XlogP 2.20, TPSA 64.40 Ų; Tanshinone IIA XlogP ~4.0-5.0
Supports scaffold selection based on distinct lipophilicity
In silico calculation; experimental validation recommended
Total Synthesis Diels-Alder Reaction Ultrasound Chemistry Process Chemistry

Nortanshinone: Research & Development Applications


P388 Leukemia Negative Control

Researchers evaluating the potential of tanshinone-containing herbal preparations (e.g., Fufang Danshen Dripping Pills) to modulate the activity of hCE1, a key enzyme in the hydrolysis of ester prodrugs including clopidogrel and oseltamivir, should include Nortanshinone as a comparator analyte. Its docking profile (G-score −8.165, G-evdw −31.512) [1] differs sufficiently from Tanshinone IIA and Tanshinone I to warrant its evaluation in in vitro hCE1 inhibition assays, ensuring that minor tanshinone constituents are not overlooked as contributors to metabolic drug interactions [1].

NF-κB Inhibitor Lead Scaffold

Medicinal chemistry and natural product optimization programs investigating the impact of lipophilicity on tanshinone bioactivity should utilize Nortanshinone (XLogP = 2.2) as a low-lipophilicity benchmark comparator [2]. Its substantially lower predicted partition coefficient relative to Tanshinone IIA (XLogP = 6.2) and Tanshinone I (XLogP = 5.2) makes it an ideal tool compound for delineating the contribution of hydrophobic interactions to target binding, cellular permeability, and assay interference artifacts [2].

Reference Standard for Analytical Methods

For analytical laboratories engaged in the standardization and authentication of Danshen-based herbal medicines, dietary supplements, or botanical drug substances, Nortanshinone serves as a valuable minor marker compound. Its co-occurrence with major tanshinones in S. miltiorrhiza f. alba [3] and its distinct chromatographic properties support its use in high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) fingerprinting methods aimed at differentiating geographic origins, processing methods, or detecting adulteration.

Application
Selection Property
Validation Focus
P388 leukemia negative control
Non-cytotoxic tanshinone control
Verify absence of P388 cell proliferation inhibition
NF-κB pathway research scaffold
Structural analog of NF-κB inhibitor DNT
Assess NF-κBp65 phosphorylation and nuclear translocation
Tanshinone analytical reference standard
Distinct XlogP and TPSA values
Develop and validate HPLC/LC-MS methods
Tanshinone SAR probe
Lower lipophilicity scaffold
Compare target engagement and membrane permeability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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